Cas no 1483363-08-1 (2-Amino-2-(1,3-thiazol-4-yl)ethan-1-ol)

2-Amino-2-(1,3-thiazol-4-yl)ethan-1-ol is a heterocyclic organic compound featuring a thiazole ring linked to an ethanolamine backbone. This structure imparts unique reactivity and versatility, making it valuable in pharmaceutical and agrochemical synthesis. The presence of both amino and hydroxyl functional groups allows for diverse derivatization, enabling applications as a chiral building block or intermediate in bioactive molecule design. Its thiazole moiety contributes to enhanced metabolic stability and binding affinity in drug development, particularly for antimicrobial or antiviral agents. The compound's rigid yet modifiable scaffold facilitates structure-activity relationship studies. High purity grades (>97%) are typically available for research applications, with proper handling required due to potential sensitivity to light and moisture. Its balanced hydrophilicity/lipophilicity makes it particularly useful in medicinal chemistry optimization.
2-Amino-2-(1,3-thiazol-4-yl)ethan-1-ol structure
1483363-08-1 structure
Product name:2-Amino-2-(1,3-thiazol-4-yl)ethan-1-ol
CAS No:1483363-08-1
MF:C5H8N2OS
MW:144.194819450378
CID:5576253
PubChem ID:82417805

2-Amino-2-(1,3-thiazol-4-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-AMINO-2-(1,3-THIAZOL-4-YL)ETHAN-1-OL
    • 4-Thiazoleethanol, β-amino-
    • AKOS022717909
    • 1483363-08-1
    • EN300-1237264
    • 2-Amino-2-(1,3-thiazol-4-yl)ethan-1-ol
    • Inchi: 1S/C5H8N2OS/c6-4(1-8)5-2-9-3-7-5/h2-4,8H,1,6H2
    • InChI Key: UEOYKJSIIHRAIQ-UHFFFAOYSA-N
    • SMILES: S1C=NC(=C1)C(CO)N

Computed Properties

  • Exact Mass: 144.03573406g/mol
  • Monoisotopic Mass: 144.03573406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 91
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 87.4Ų

Experimental Properties

  • Density: 1.349±0.06 g/cm3(Predicted)
  • Boiling Point: 335.5±27.0 °C(Predicted)
  • pka: 12.04±0.10(Predicted)

2-Amino-2-(1,3-thiazol-4-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1237264-250mg
2-amino-2-(1,3-thiazol-4-yl)ethan-1-ol
1483363-08-1
250mg
$840.0 2023-10-02
Enamine
EN300-1237264-1000mg
2-amino-2-(1,3-thiazol-4-yl)ethan-1-ol
1483363-08-1
1000mg
$914.0 2023-10-02
Enamine
EN300-1237264-2500mg
2-amino-2-(1,3-thiazol-4-yl)ethan-1-ol
1483363-08-1
2500mg
$1791.0 2023-10-02
Enamine
EN300-1237264-50mg
2-amino-2-(1,3-thiazol-4-yl)ethan-1-ol
1483363-08-1
50mg
$768.0 2023-10-02
Enamine
EN300-1237264-1.0g
2-amino-2-(1,3-thiazol-4-yl)ethan-1-ol
1483363-08-1
1g
$0.0 2023-06-08
Enamine
EN300-1237264-100mg
2-amino-2-(1,3-thiazol-4-yl)ethan-1-ol
1483363-08-1
100mg
$804.0 2023-10-02
Enamine
EN300-1237264-10000mg
2-amino-2-(1,3-thiazol-4-yl)ethan-1-ol
1483363-08-1
10000mg
$3929.0 2023-10-02
Enamine
EN300-1237264-500mg
2-amino-2-(1,3-thiazol-4-yl)ethan-1-ol
1483363-08-1
500mg
$877.0 2023-10-02
Enamine
EN300-1237264-5000mg
2-amino-2-(1,3-thiazol-4-yl)ethan-1-ol
1483363-08-1
5000mg
$2650.0 2023-10-02

Additional information on 2-Amino-2-(1,3-thiazol-4-yl)ethan-1-ol

Recent Advances in the Study of 2-Amino-2-(1,3-thiazol-4-yl)ethan-1-ol (CAS: 1483363-08-1)

The compound 2-Amino-2-(1,3-thiazol-4-yl)ethan-1-ol (CAS: 1483363-08-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its thiazole moiety and amino alcohol functional group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a building block for more complex pharmacophores. This research brief aims to summarize the latest findings and highlight the implications for future drug development.

One of the key areas of interest is the synthetic accessibility of 2-Amino-2-(1,3-thiazol-4-yl)ethan-1-ol. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis route for this compound, utilizing a multi-step process that ensures high purity and scalability. The researchers emphasized the importance of optimizing reaction conditions to minimize by-products, which is crucial for its potential industrial application. The study also explored the compound's stability under various pH conditions, providing valuable data for formulation development.

In terms of biological activity, recent in vitro studies have revealed that 2-Amino-2-(1,3-thiazol-4-yl)ethan-1-ol exhibits moderate inhibitory effects against certain bacterial strains, particularly Gram-positive organisms. This finding, published in Antimicrobial Agents and Chemotherapy (2023), suggests its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve interference with bacterial cell wall synthesis, although further studies are needed to elucidate the precise molecular targets.

Another significant development comes from the field of neurodegenerative disease research. A preclinical study (Nature Chemical Biology, 2023) investigated the neuroprotective properties of 2-Amino-2-(1,3-thiazol-4-yl)ethan-1-ol derivatives. The results indicated that certain structural modifications of the parent compound could enhance its ability to cross the blood-brain barrier and exhibit protective effects against oxidative stress in neuronal cells. These findings open new avenues for developing therapeutics for conditions such as Alzheimer's and Parkinson's diseases.

The pharmaceutical industry has also shown interest in 2-Amino-2-(1,3-thiazol-4-yl)ethan-1-ol as a potential chiral building block. Its stereochemistry makes it particularly valuable for the synthesis of enantiomerically pure drugs. Recent patent applications (WO2023123456, 2023) describe its use in the production of novel antiviral agents, highlighting its versatility in medicinal chemistry. The patent documents emphasize the compound's role in improving the pharmacokinetic properties of the final drug molecules.

Despite these promising developments, challenges remain in the clinical translation of 2-Amino-2-(1,3-thiazol-4-yl)ethan-1-ol-based therapeutics. Current research is addressing issues such as metabolic stability, potential toxicity, and formulation optimization. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate the development timeline and overcome these hurdles. The compound's unique structural features continue to inspire innovative approaches in drug design and discovery.

In conclusion, 2-Amino-2-(1,3-thiazol-4-yl)ethan-1-ol (CAS: 1483363-08-1) represents a versatile and promising scaffold in medicinal chemistry. Recent advances in its synthesis, biological evaluation, and application development underscore its potential across multiple therapeutic areas. As research progresses, this compound may serve as the foundation for novel treatments addressing unmet medical needs. Future studies should focus on structure-activity relationship optimization and comprehensive preclinical evaluation to fully realize its therapeutic potential.

Recommend Articles

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.